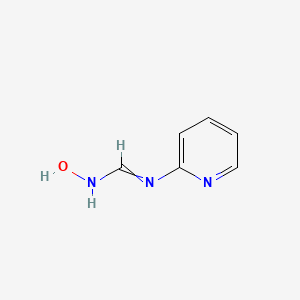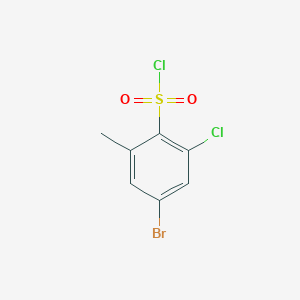
Protein Kinase C (19-35) Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein Kinase C (19-35) Peptide is a synthetic peptide fragment derived from the Protein Kinase C enzyme. Protein Kinase C is a family of phospholipid-dependent serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation . The 19-35 peptide fragment is often used in research to study the specific functions and mechanisms of Protein Kinase C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C (19-35) Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Protein Kinase C (19-35) Peptide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide bonds, while reduction may result in the formation of thiols .
Wissenschaftliche Forschungsanwendungen
Protein Kinase C (19-35) Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed to investigate the role of Protein Kinase C in cellular signaling pathways.
Medicine: Utilized in the development of therapeutic agents targeting Protein Kinase C-related diseases, such as cancer and neurological disorders.
Industry: Applied in the production of diagnostic tools and assays for detecting Protein Kinase C activity
Wirkmechanismus
The mechanism of action of Protein Kinase C (19-35) Peptide involves its interaction with specific molecular targets and pathways. Protein Kinase C enzymes are activated by diacylglycerol and calcium ions, leading to their translocation to the cell membrane. Once activated, Protein Kinase C phosphorylates various substrate proteins, altering their activity and function. This phosphorylation event is crucial for the regulation of numerous cellular processes, including gene expression, cell cycle progression, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Protein Kinase C (19-35) Peptide can be compared with other peptide fragments derived from Protein Kinase C and related kinases:
Protein Kinase A (19-35) Peptide: Similar in structure but differs in its specific substrate interactions and regulatory mechanisms.
Protein Kinase G (19-35) Peptide: Shares some functional similarities but targets different signaling pathways.
Calmodulin Kinase II (19-35) Peptide: Another kinase-derived peptide with distinct roles in calcium signaling and neuronal function
This compound is unique in its ability to specifically modulate Protein Kinase C activity, making it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C89H153N33O22 |
|---|---|
Molekulargewicht |
2037.4 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H153N33O22/c1-46(2)39-61(117-71(128)49(7)108-67(125)44-106-74(131)54(24-12-15-33-90)111-75(132)56(27-19-37-104-88(98)99)110-72(129)50(8)109-80(137)62(40-51-21-10-9-11-22-51)118-73(130)53(93)23-18-36-103-87(96)97)81(138)113-57(28-20-38-105-89(100)101)76(133)114-58(29-31-65(94)123)78(135)112-55(25-13-16-34-91)77(134)119-64(42-66(95)124)83(140)122-70(48(5)6)85(142)120-63(41-52-43-102-45-107-52)82(139)115-59(30-32-68(126)127)79(136)121-69(47(3)4)84(141)116-60(86(143)144)26-14-17-35-92/h9-11,21-22,43,45-50,53-64,69-70H,12-20,23-42,44,90-93H2,1-8H3,(H2,94,123)(H2,95,124)(H,102,107)(H,106,131)(H,108,125)(H,109,137)(H,110,129)(H,111,132)(H,112,135)(H,113,138)(H,114,133)(H,115,139)(H,116,141)(H,117,128)(H,118,130)(H,119,134)(H,120,142)(H,121,136)(H,122,140)(H,126,127)(H,143,144)(H4,96,97,103)(H4,98,99,104)(H4,100,101,105)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |
InChI-Schlüssel |
HDMUEIUIOVNJLQ-CUZFQELRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)

![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)




![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)

